molecular formula C₈¹³C₆H₁₀Cl₂NNaO₂ B1145938 Diclofenac-13C6 Sodium Salt (may contain up to 3per cent unlabelled) CAS No. 1261393-71-8

Diclofenac-13C6 Sodium Salt (may contain up to 3per cent unlabelled)

Cat. No. B1145938
M. Wt: 324.09
InChI Key:
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Description

Synthesis Analysis

The synthesis of Diclofenac-13C6 Sodium Salt can be complex, involving multiple steps to incorporate the ^13C isotopic labels into the diclofenac molecule. A notable method involves the etherification and Smiles rearrangement of specific precursors. Wang et al. (2022) described an intensified six-step continuous flow synthesis of diclofenac sodium, starting from commercially available aniline and chloroacetic acid, which could be adapted for the synthesis of labeled analogs by using ^13C-labeled starting materials. This process underscores the challenges and innovations in synthesizing labeled pharmaceuticals, including the need for precise control over reaction conditions to ensure the incorporation of isotopic labels without altering the drug's fundamental structure or properties (Wang et al., 2022).

Molecular Structure Analysis

The molecular structure of diclofenac sodium, including its labeled variants, involves a detailed understanding of its crystallography and molecular interactions. Oyama et al. (2021) investigated the solid-state dehydration mechanism of diclofenac sodium hydrates, revealing insights into the crystal structure of the anhydrous form and the transformations between hydrated and anhydrous forms. Such studies provide foundational knowledge for analyzing the molecular structure of Diclofenac-13C6 Sodium Salt, elucidating how isotopic labeling might influence crystal formation, stability, and solubility (Oyama et al., 2021).

Chemical Reactions and Properties

Diclofenac sodium and its isotopically labeled counterparts participate in various chemical reactions, reflecting their reactive functional groups. The interaction with metal ions, such as in the formation of complexes, illustrates the chemical reactivity of diclofenac sodium. Refat et al. (2014) explored the coordination behavior of diclofenac sodium toward Hg(II), Pb(II), and Sn(II) metal ions, highlighting the chelation effects on thermal stability and biological activity. Such reactions are crucial for understanding the environmental fate and biological interactions of Diclofenac-13C6 Sodium Salt, as isotopic labeling does not significantly alter these chemical properties (Refat et al., 2014).

Physical Properties Analysis

The physical properties of Diclofenac-13C6 Sodium Salt, such as solubility, density, and melting point, are closely related to those of the unlabeled compound. Studies on the solubility of diclofenac sodium in various solvents provide insights into the solubility behavior of its labeled analogs. Muñoz et al. (2020) examined the solubility of sodium diclofenac in different solvent mixtures, offering data that can be extrapolated to understand the physical properties of Diclofenac-13C6 Sodium Salt, particularly how isotopic labeling might influence solubility in various media (Muñoz et al., 2020).

Chemical Properties Analysis

The chemical properties of Diclofenac-13C6 Sodium Salt, including its reactivity, stability, and interaction with biological molecules, are of significant interest. The ability of diclofenac sodium to form complexes with metals and its adsorption characteristics on various substrates can shed light on the environmental mobility and bioavailability of its labeled versions. Hasan et al. (2016) studied the adsorptive removal of diclofenac sodium with metal–organic frameworks (MOFs), providing a basis for understanding how Diclofenac-13C6 Sodium Salt might interact with environmental sorbents or biological receptors, influenced by its core chemical properties and the presence of isotopic labels (Hasan et al., 2016).

Scientific Research Applications

  • Optimization of Drug Release Methods : Diclofenac sodium has been used as a model drug in the development and optimization of drug release methods. Research by Kincl, Turk, and Vrečer (2005) employed experimental design methodology for characterizing and optimizing analytical parameters affecting drug release, demonstrating the drug's utility in pharmaceutical analysis (Kincl, Turk, & Vrečer, 2005).

  • Inhibition of Prostaglandin Synthetase : Diclofenac sodium has been identified as a potent inhibitor of prostaglandin synthetase, which suggests its pharmacological effects are primarily through this inhibition. This finding by Ku, Wasvary, and Cash (1975) provides insight into the drug's mechanism of action (Ku, Wasvary, & Cash, 1975).

  • Environmental Degradation Studies : Bagal and Gogate (2014) focused on the degradation of Diclofenac sodium, a common pollutant in wastewater, using a novel combined approach of hydrodynamic cavitation and heterogeneous photocatalysis. Their research is significant for environmental remediation (Bagal & Gogate, 2014).

  • Technological and Pharmacotherapeutic Properties : A study by Kołodziejczyk, Kołodziejska, and Zgoda (2012) evaluated the technological and pharmacotherapeutic properties of various pharmaceutical forms of Diclofenac sodium, indicating its versatility in drug formulation (Kołodziejczyk, Kołodziejska, & Zgoda, 2012).

  • Influence on Pharmacokinetics : Bedada, Boga, and Kotakonda (2017) investigated the influence of piperine treatment on the pharmacokinetics of Diclofenac in humans. Their study provides valuable information on drug interactions and pharmacokinetics (Bedada, Boga, & Kotakonda, 2017).

  • Analytical Method Development : Research by Palomo, Ballesteros, and Frutos (1999) and Lala, D’mello, and Naik (2002) focused on the analytical methods for Diclofenac sodium, highlighting its importance in pharmaceutical analysis (Palomo, Ballesteros, & Frutos, 1999) (Lala, D’mello, & Naik, 2002).

  • Characterization in Drug Delivery Systems : Studies by Bartolomei et al. (2006) and Hajjar et al. (2018) explored the physico-chemical characterization of Diclofenac sodium in various drug delivery systems, providing insights into its application in drug formulation (Bartolomei, Bertocchi, Antoniella, & Rodomonte, 2006) (Hajjar, Zier, Khalid, Azarmi, & Löbenberg, 2018).

  • Solid Dispersion and Micellar Systems : Research by Lamas et al. (2009) and Koummich et al. (2021) focused on the formulation of Diclofenac sodium in solid dispersions and micellar systems, respectively, highlighting innovative drug delivery approaches (Lamas, Leonardi, Lambri, Bassani, Barrera, Bolmaro, & Salomon, 2009) (Koummich, Mustapha Zoukh, Gorachinov, Geškovski, Makreski, Dodov, & Goracinova, 2021).

Safety And Hazards

Diclofenac can increase the risk of fatal heart attack or stroke, especially if used long term or taken in high doses, or if the patient has heart disease . It may also cause stomach or intestinal bleeding, which can be fatal . These conditions can occur without warning while using this medicine, especially in older adults .

properties

CAS RN

1261393-71-8

Product Name

Diclofenac-13C6 Sodium Salt (may contain up to 3per cent unlabelled)

Molecular Formula

C₈¹³C₆H₁₀Cl₂NNaO₂

Molecular Weight

324.09

synonyms

2-((2,6-Dichlorophenyl)aminobenzeneacetic Acid-13C6 Sodium Salt ;  [o-(2,6-Dichloroanilino)phenyl]acetic Acid Monosodium Salt-13C6 ;  Sodium Diclofenac-13C6 ;  Sorelmon-13C6 ;  Tsudohmin-13C6 ;  Valetan-13C6 ;  Voldal-13C6 ;  Voltaren-13C6 ;  Voltaren Ophtha

Origin of Product

United States

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